molecular formula C29H37N8O11P B3030095 Fostemsavir tromethamine CAS No. 864953-39-9

Fostemsavir tromethamine

Cat. No. B3030095
CAS RN: 864953-39-9
M. Wt: 704.6
InChI Key: RRGJSMBMTOKHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostemsavir, marketed under the brand name Rukobia , is an antiretroviral medication designed for adults living with HIV/AIDS. It specifically targets patients who have tried multiple HIV medications and whose HIV infection cannot be effectively treated with other therapies due to resistance, intolerance, or safety considerations . As a prodrug, Fostemsavir converts to its active form, temsavir , which acts as a novel HIV-1 attachment inhibitor.


Molecular Structure Analysis

The chemical formula for Fostemsavir tromethamine is C25H26N7O8P.C4H11NO3 , with a molar mass of approximately 704.63 g/mol . The structure of Fostemsavir includes a pyridine core and a piperazine ring, contributing to its unique mechanism of action.

Scientific Research Applications

Discovery and Development

Fostemsavir, a tromethamine salt of the phosphonooxymethyl prodrug of temsavir, encountered significant challenges during its development. Innovative solutions were implemented to address these challenges, especially in the preclinical program. Novel chemistry methodologies were developed to examine and define the HIV-1 attachment inhibitor pharmacophore. This research was instrumental in overcoming the difficulties of creating a molecule with the necessary properties for successful development. Fostemsavir remains the first and only example of a mechanistically novel class of HIV-1 inhibitor beneficial for controlling virus levels in highly treatment-experienced HIV-1 infected patients (Wang, Kadow, & Meanwell, 2021).

Efficacy in MDR HIV-1-Infected Patients

The efficacy of fostemsavir in multidrug-resistant (MDR) HIV-1-infected patients was evaluated in the Italian PRESTIGIO Registry. This study involved evaluating the genotypic and phenotypic susceptibility to temsavir in samples from patients with MDR strains. Results supported the use of fostemsavir as a valuable therapy option in patients harboring MDR virus, highlighting its role in managing HIV-1 infection resistant to other treatments (Saladini et al., 2020).

Phase I Study and Exposure–Response Analysis

A Phase I study and an exposure–response analysis were conducted to assess the proarrhythmic potential of fostemsavir. This study was crucial in determining the safe dosage levels for fostemsavir in the treatment of HIV-1 infection. The results provided essential data on the effects of different dosages on QT intervals, contributing to the safe clinical use of fostemsavir (Lagishetty et al., 2020).

Phase 3 BRIGHTE Study

The phase 3 BRIGHTE study focused on the safety and efficacy of fostemsavir in heavily treatment-experienced individuals with multidrug-resistant HIV-1. This study provided critical data on the virological and immunological response rates and adverse events associated with fostemsavir, supporting its use as a treatment option for this vulnerable population (Lataillade et al., 2020).

Mechanism of Action

Fostemsavir inhibits HIV-1 entry by binding directly to the glycoprotein (gp) 120 subunit within the HIV-1 envelope. It selectively prevents the interaction between the virus and cellular CD4 receptors, thus preventing viral attachment. Additionally, temsavir (the active form) inhibits gp120-dependent post-attachment steps required for viral entry into host CD4+ T cells .

Safety and Hazards

  • Drug Interactions : Co-administration with strong CYP3A inducers (e.g., rifampin, carbamazepine) is contraindicated due to potential virologic failure .

Future Directions

Fostemsavir represents a promising option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. Its efficacy and safety profile make it particularly attractive for patients who can adhere to a twice-daily oral regimen and have limited treatment options .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N7O8P.C4H11NO3/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;5-4(1-6,2-7)3-8/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGJSMBMTOKHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N8O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006863
Record name {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fostemsavir Tromethamine

CAS RN

864953-39-9
Record name Fostemsavir tromethamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-((4-benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTEMSAVIR TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X513P36U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fostemsavir tromethamine
Reactant of Route 2
Fostemsavir tromethamine
Reactant of Route 3
Fostemsavir tromethamine
Reactant of Route 4
Fostemsavir tromethamine
Reactant of Route 5
Fostemsavir tromethamine
Reactant of Route 6
Fostemsavir tromethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.